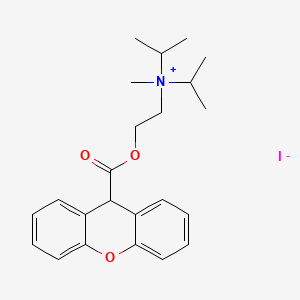
Propantheline iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propantheline iodide is a quaternary ammonium compound that acts as an antimuscarinic agent. It is primarily used to treat conditions such as urinary incontinence, hyperhidrosis, and gastrointestinal spasms. By blocking the action of acetylcholine on muscarinic receptors, it helps to relax smooth muscles and reduce secretions .
准备方法
Synthetic Routes and Reaction Conditions
Propantheline iodide can be synthesized through the reaction of propantheline bromide with sodium iodide in acetone. The reaction typically involves heating the mixture under reflux conditions to facilitate the exchange of bromide ions with iodide ions .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions
Propantheline iodide undergoes several types of chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other halides or nucleophiles under appropriate conditions.
Hydrolysis: In the presence of water, this compound can hydrolyze to form propantheline and hydroiodic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides like sodium bromide or chloride, and the reactions are typically carried out in polar solvents such as acetone or ethanol.
Hydrolysis: This reaction occurs under aqueous conditions, often accelerated by acidic or basic catalysts.
Major Products Formed
Substitution Reactions: The major products are the corresponding halide salts and propantheline with the new halide.
Hydrolysis: The primary products are propantheline and hydroiodic acid.
科学研究应用
Propantheline iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a tool to study the role of muscarinic receptors in various physiological processes.
作用机制
Propantheline iodide exerts its effects through a dual mechanism:
Antimuscarinic Effect: It competitively blocks the action of acetylcholine at muscarinic receptors, thereby inhibiting parasympathetic nerve impulses.
Direct Musculotropic Effect: It directly relaxes smooth muscles, contributing to its antispasmodic properties
相似化合物的比较
Similar Compounds
Methantheline Bromide: Another antimuscarinic agent with similar uses but different pharmacokinetic properties.
Glycopyrronium Bromide: Used for similar indications but has a longer duration of action and different side effect profile.
Uniqueness
Propantheline iodide is unique due to its specific combination of antimuscarinic and direct musculotropic effects, making it particularly effective in treating conditions involving smooth muscle spasms and excessive secretions .
属性
CAS 编号 |
76726-94-8 |
|---|---|
分子式 |
C23H30INO3 |
分子量 |
495.4 g/mol |
IUPAC 名称 |
methyl-di(propan-2-yl)-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium;iodide |
InChI |
InChI=1S/C23H30NO3.HI/c1-16(2)24(5,17(3)4)14-15-26-23(25)22-18-10-6-8-12-20(18)27-21-13-9-7-11-19(21)22;/h6-13,16-17,22H,14-15H2,1-5H3;1H/q+1;/p-1 |
InChI 键 |
MXBWKMYNRVKRPQ-UHFFFAOYSA-M |
规范 SMILES |
CC(C)[N+](C)(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C(C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,7-Dihydroxy-2-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-4-yl]-2,3-dihydrochromen-4-one](/img/structure/B13414722.png)
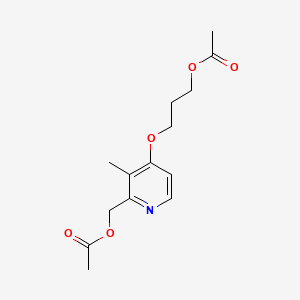
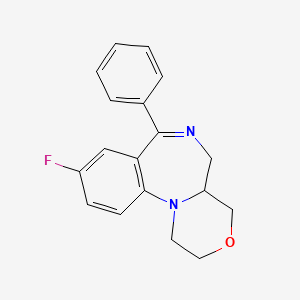
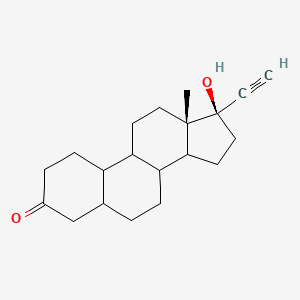
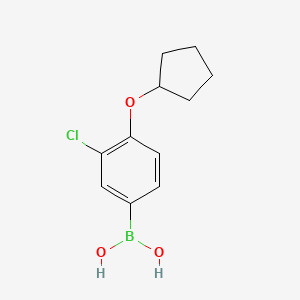
![2,3,8,9,14,15-Hexabromo-5,6,11,12,17,18-hexadehydro-tribenzo[a,e,i]cyclododecene](/img/structure/B13414751.png)

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13414761.png)
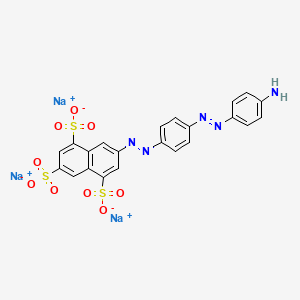
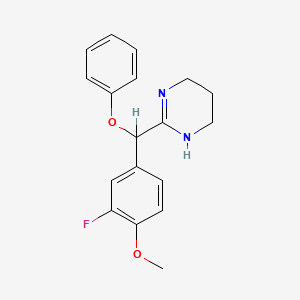
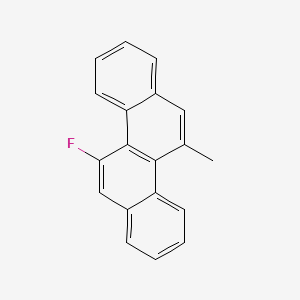
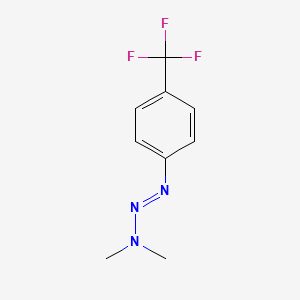
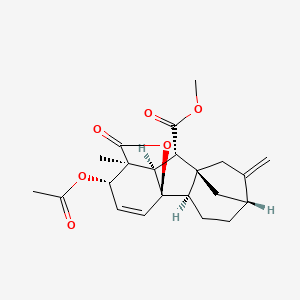
![(1S,2R,3S,4aR,4bR,7S,9aS,10S,10aR)-Methoxymethyl 2,3,7-trihydroxy-1-methyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B13414812.png)
